molecular formula C16H12BrNOS2 B2550089 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide CAS No. 2034231-10-0

2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Cat. No.: B2550089
CAS No.: 2034231-10-0
M. Wt: 378.3
InChI Key: FOCQIROVRAHYBC-UHFFFAOYSA-N
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Description

2-Bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a benzamide derivative featuring a brominated aromatic core and a bis-thiophene methyl substituent. The compound’s structure comprises:

  • Benzamide backbone: A 2-bromo-substituted benzoyl group.
  • Thiophene substituents: Two thiophene rings (2-yl and 3-yl) attached to a central methyl group at the amide nitrogen.

This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors influenced by halogen and heteroaromatic interactions.

Properties

IUPAC Name

2-bromo-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNOS2/c17-13-5-2-1-4-12(13)16(19)18-15(11-7-9-20-10-11)14-6-3-8-21-14/h1-10,15H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCQIROVRAHYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions . The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides, while substitution of the bromine atom can produce various substituted benzamides .

Scientific Research Applications

2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Class Substituents/Modifications Key Properties Biological Activity References
Target Compound 2-Bromo, bis-thiophene methyl High steric bulk, π-π interactions Underexplored (potential HDAC)
Pyrazole-Benzamides Bromo, pyrazole Hydrogen bonding, electrostatic stability Kinase inhibition
Thiophene-Acetamides Bromophenyl, thiophene-acetamide Antimycobacterial Tuberculosis treatment
Morpholine-Thiophene Benzamides Morpholine, thiophene Crystallinity, hydrogen bonding CNS-targeted therapies
Cyclopenta-Thiophene Benzamides Cyclopenta-thiophene, sulfonyl Planarity, solubility Protease inhibition
Fluorinated Benzamides Fluoro, bromo Metabolic stability Anticancer, antimicrobial
Trifluoromethyl Benzamides Trifluoromethyl, halogen Lipophilicity, HDAC affinity Cancer therapy

Biological Activity

2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structural features, including bromine and thiophene moieties, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H12BrNOS2
  • Molecular Weight : 360.24 g/mol
  • Physical State : White crystalline solid
  • Solubility : Soluble in organic solvents like DMSO and ethanol, but practically insoluble in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the benzamide core forms hydrogen bonds with polar residues. This interaction profile suggests potential applications in enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamides have been shown to possess activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications can enhance antibacterial efficacy.

CompoundTarget OrganismMIC (µg/mL)
2-bromo-N-(thiophen-2-ylmethyl)benzamideStaphylococcus aureus100
2-bromo-N-(thiophen-3-ylmethyl)benzamideEscherichia coli50
ChloramphenicolVarious bacteria50

Anticancer Activity

Preliminary studies have explored the anticancer potential of thiophene-containing compounds. The compound's ability to inhibit specific cancer cell lines is under investigation, with some studies suggesting that structural modifications can enhance cytotoxicity against cancer cells.

Enzyme Inhibition

The compound's interaction with enzymes such as acetylcholinesterase (AChE) has been studied through molecular docking simulations. These studies indicate a potential for developing inhibitors that could be useful in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy
    A study evaluated various thiophene derivatives against clinical isolates of bacteria. The results showed that modifications in the thiophene ring significantly affected antimicrobial potency, with certain substitutions leading to a decrease in MIC values compared to standard antibiotics like ciprofloxacin.
  • Cytotoxicity Assay
    In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds similar to this compound exhibited dose-dependent cytotoxic effects, suggesting a mechanism involving apoptosis induction.
  • Enzyme Interaction Studies
    Molecular docking studies highlighted the binding affinity of the compound towards AChE, indicating its potential as a therapeutic agent for Alzheimer's disease. The binding energy calculations suggested favorable interactions with key active site residues.

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